molecular formula C19H17ClN4O2 B11211254 3-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-ylmethyl)propanamide

3-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-ylmethyl)propanamide

Cat. No.: B11211254
M. Wt: 368.8 g/mol
InChI Key: WSOBAEVJOIKDNK-UHFFFAOYSA-N
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Description

3-[3-(4-CHLOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyridazine ring fused with a chlorophenyl group and a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-CHLOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE typically involves multiple steps, starting with the preparation of the pyridazine ring. The process often includes:

    Cyclization Reactions: Formation of the pyridazine ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the chlorophenyl group via electrophilic aromatic substitution.

    Amidation Reactions: Coupling of the pyridine moiety with the pyridazine ring through amidation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, automated reaction monitoring, and purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-CHLOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the pyridazine ring or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of halogenating agents, nucleophiles, and catalysts to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[3-(4-CHLOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[3-(4-CHLOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

  • **3-[3-(4-BROMOPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE
  • **3-[3-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE

Uniqueness

3-[3-(4-CHLOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE is unique due to the presence of the chlorophenyl group, which may confer distinct electronic and steric properties

Properties

Molecular Formula

C19H17ClN4O2

Molecular Weight

368.8 g/mol

IUPAC Name

3-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(pyridin-3-ylmethyl)propanamide

InChI

InChI=1S/C19H17ClN4O2/c20-16-5-3-15(4-6-16)17-7-8-19(26)24(23-17)11-9-18(25)22-13-14-2-1-10-21-12-14/h1-8,10,12H,9,11,13H2,(H,22,25)

InChI Key

WSOBAEVJOIKDNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)CCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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